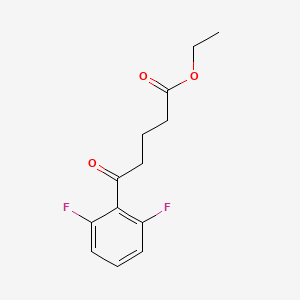

Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

描述

Significance of Fluorine Incorporation in Organic Molecules for Research

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius is comparable to that of a hydrogen atom. nih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. organic-chemistry.org

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing the binding affinity and potency of a drug. organic-chemistry.org

pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a drug under physiological conditions and affecting its target engagement and solubility. nih.govorganic-chemistry.org

These modifications have been successfully applied in a range of therapeutics, including cholesterol-lowering agents, antidepressants, and anticancer drugs, highlighting the critical role of fluorine in modern drug discovery. chemicalbook.combuyersguidechem.com

General Reactivity and Synthetic Utility of Beta-Keto Esters in Chemical Research

Beta-keto esters are organic compounds characterized by a ketone functional group at the beta-position relative to an ester group. This unique structural arrangement confers a high degree of synthetic versatility, making them foundational intermediates in organic synthesis. buyersguidechem.com

The primary characteristic of beta-keto esters is the acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups). This proton can be readily removed by a base to form a stabilized enolate ion. chemsrc.com This enolate is a potent nucleophile and serves as the cornerstone of the reactivity of beta-keto esters, allowing them to participate in a wide array of carbon-carbon bond-forming reactions, including:

Alkylation: The enolate can react with alkyl halides in an S_N2 reaction to introduce alkyl groups at the α-position. chemsrc.com

Claisen Condensation: This reaction involves the condensation of two ester molecules to form a beta-keto ester, a fundamental method for their synthesis. buyersguidechem.com

Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then be heated to undergo decarboxylation (loss of CO2), yielding a ketone. This sequence allows beta-keto esters to be used as synthons for substituted ketones. chemsrc.com

Their ability to be selectively functionalized at multiple sites makes beta-keto esters invaluable precursors for constructing complex molecular architectures, including carbocycles and heterocycles. buyersguidechem.comyoutube.com

Contextualizing Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate within Fluorinated Oxovalerate Chemistry

This compound belongs to the family of gamma-keto esters, also known as 5-oxovalerates. Its structure features a five-carbon valerate chain with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is further substituted with a 2,6-difluorophenyl group. This molecule is a prime example of a fluorinated building block, combining the reactivity of a keto-ester with the modulating effects of a difluorinated aromatic ring.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 898753-24-7 |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molecular Weight | 256.25 g/mol |

| Boiling Point (Predicted) | 334.5 ± 32.0 °C |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ |

Detailed Research Findings:

While specific research publications detailing the use of this compound are not prevalent in publicly accessible literature, its synthesis and utility can be understood through established principles of organic chemistry. The primary route for the synthesis of such aryl ketones is the Friedel-Crafts acylation . chemistrysteps.com

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, a plausible and efficient method would involve the reaction of 1,3-difluorobenzene with an acylating agent derived from glutaric acid.

The proposed synthetic pathway would be:

Preparation of the Acylating Agent: Monomethyl glutarate (the mono-ester of glutaric acid) is reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form methyl 5-chloro-5-oxovalerate.

Friedel-Crafts Acylation: 1,3-difluorobenzene is treated with methyl 5-chloro-5-oxovalerate and a Lewis acid catalyst (e.g., AlCl₃). The acylium ion generated acts as the electrophile, attacking the electron-rich difluorinated benzene ring to form the new carbon-carbon bond, yielding the target molecule. nih.gov

The presence of two fluorine atoms on the phenyl ring deactivates it towards electrophilic substitution, but the reaction is still feasible and directs the acylation to the position between the two fluorine atoms due to their ortho, para-directing effects. The resulting compound, this compound, serves as a valuable intermediate. The ester can be hydrolyzed to a carboxylic acid, and the ketone can be reduced or converted to other functional groups, making it a versatile precursor for creating more complex fluorinated molecules for pharmaceutical or materials science research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJMYLHXLZZBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645626 | |

| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-24-7 | |

| Record name | Ethyl 2,6-difluoro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Ethyl 5 2,6 Difluorophenyl 5 Oxovalerate Analogs

Enolate Chemistry and Tautomerism in Beta-Keto Ester Reactivity

Beta-keto esters, such as Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, exhibit keto-enol tautomerism, an equilibrium between the ketone and enol forms. libretexts.orglibretexts.org For most simple carbonyl compounds, this equilibrium heavily favors the more stable keto tautomer. libretexts.orglibretexts.org However, the enol form, and more significantly its conjugate base, the enolate, are crucial reactive intermediates in the chemistry of these compounds. libretexts.org

The formation of an enolate occurs through the deprotonation of the α-carbon (the carbon adjacent to the ketone). masterorganicchemistry.com The presence of two carbonyl groups (the ketone and the ester) flanking the α-hydrogens in β-keto esters significantly increases their acidity compared to simple ketones. masterorganicchemistry.com This makes the formation of the corresponding enolate relatively facile, often achievable with common bases like alkoxides. jove.comsciencemadness.org The resulting enolate anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both carbonyl groups. masterorganicchemistry.com

In the specific case of this compound, the 2,6-difluorophenyl group is expected to influence the enolate's reactivity and stability through electronic effects. The fluorine atoms are strongly electronegative, exerting an inductive electron-withdrawing effect. This effect can further increase the acidity of the α-protons, facilitating enolate formation. The stabilized enolate is a potent nucleophile, capable of reacting with a variety of electrophiles at the α-carbon, which is a cornerstone of its synthetic utility in forming new carbon-carbon bonds. masterorganicchemistry.comjove.com Spectroscopic studies on related β-keto ester analogs have confirmed that they often exist exclusively in the keto form in solution, underscoring that the enolate, while reactive, is an intermediate species. nih.gov

Elucidation of Nucleophilic and Electrophilic Pathways in Fluorination Reactions

The introduction of a fluorine atom at the α-position of β-keto esters like this compound can be achieved through two primary mechanistic pathways: electrophilic and nucleophilic fluorination. These methods are critical for synthesizing fluorinated compounds, which have significant applications in medicinal and materials chemistry.

Electrophilic Fluorination: This is the most common approach for fluorinating β-keto esters. mdpi.com The reaction proceeds via the enolate intermediate, which acts as a nucleophile, attacking an electrophilic fluorine source (an "F+" equivalent). numberanalytics.com Widely used electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI) and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, such as Selectfluor®. mdpi.comwikipedia.org The mechanism is believed to be a polar, two-electron process that proceeds through an oxygen-stabilized carbenium species. core.ac.uknih.gov For this compound, treatment with a base to form the enolate, followed by the addition of an electrophilic fluorinating agent, would yield the α-fluorinated product.

Nucleophilic Fluorination: This pathway involves the reaction of a nucleophilic fluoride (B91410) source (F-) with the β-keto ester substrate. This approach is less direct than electrophilic fluorination because the α-carbon is not inherently electrophilic. mdpi.com A common strategy involves a two-step process: first, an electrophilic halogen (like chlorine or bromine) is installed at the α-position. This α-halo-β-keto ester can then undergo a nucleophilic substitution (SN2) reaction with a fluoride salt, such as cesium fluoride (CsF), to introduce the fluorine atom. acs.org This sequence effectively achieves the fluorination via a nucleophilic pathway and has been shown to proceed with inversion of stereochemistry if the α-carbon is a stereocenter. acs.org

| Agent Type | Reagent Name | Abbreviation | Typical Application |

|---|---|---|---|

| Electrophilic | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of enolates, enol esters, and electron-rich arenes numberanalytics.comwikipedia.org |

| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of nucleophiles, including enolates mdpi.com |

| Nucleophilic | Cesium Fluoride | CsF | SN2 displacement of halides and other leaving groups acs.org |

| Nucleophilic | Triethylamine trihydrofluoride | Et₃N·3HF | Used in enantioselective oxidative fluorination of β-keto esters mdpi.com |

Reaction Kinetics and Thermodynamic Considerations for Oxovalerate Derivatives

Kinetic vs. Thermodynamic Control: When an unsymmetrical ketone is deprotonated, two different enolates can form: the kinetic enolate and the thermodynamic enolate. udel.edumasterorganicchemistry.com

Kinetic control is favored under irreversible conditions, such as low temperatures (e.g., -78 °C) and the use of a strong, sterically hindered base like lithium diisopropylamide (LDA). masterorganicchemistry.comlibretexts.org These conditions promote the rapid removal of the most sterically accessible proton, leading to the less substituted (and less stable) enolate. udel.edujove.com

Thermodynamic control is achieved under reversible conditions, typically using a smaller, weaker base (like an alkoxide) at higher temperatures with longer reaction times. libretexts.orgochemacademy.com These conditions allow the enolates to equilibrate, leading to a predominance of the more stable, more substituted enolate. udel.edu

For a linear system like this compound, regioselectivity of enolate formation is not an issue as there is only one α-carbon with acidic protons between the two carbonyl groups. However, the principles of kinetic and thermodynamic control still apply to the choice of reaction conditions to ensure efficient and clean conversion to the desired product while avoiding side reactions.

| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |

|---|---|---|

| Base | Strong, bulky (e.g., LDA) masterorganicchemistry.com | Strong, small (e.g., NaH, NaOEt) ochemacademy.com |

| Temperature | Low (e.g., -78 °C) libretexts.org | High (e.g., Room Temperature or above) ochemacademy.com |

| Reaction Time | Short ochemacademy.com | Long ochemacademy.com |

| Solvent | Aprotic jove.com | Protic or Aprotic jove.com |

| Resulting Enolate | Less substituted, formed faster jove.com | More substituted, more stable jove.com |

Computational Studies on Reaction Mechanisms (e.g., Bond Evolution Theory, Transition State Analysis)

Computational chemistry provides powerful tools for gaining deep insight into the complex mechanisms of reactions involving molecules like this compound. Techniques such as Transition State Analysis and Bonding Evolution Theory (BET) allow for a detailed examination of reaction pathways that are often inaccessible through experimental methods alone.

Transition State Analysis: A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. unacademy.comnumberanalytics.comwikipedia.org Transition state theory is used to understand reaction rates by examining this highest-energy point on the reaction coordinate. unacademy.com By calculating the potential energy surface of a reaction, computational methods can identify the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate. numberanalytics.commasterorganicchemistry.com For reactions of oxovalerate derivatives, transition state analysis can be used to compare the activation energies of competing pathways (e.g., electrophilic attack at the α-carbon vs. at the oxygen atom of the enolate) or to understand how substituents on the phenyl ring affect the fluorination rate. youtube.com

Bonding Evolution Theory (BET): BET is a method that combines the topological analysis of the Electron Localization Function (ELF) with Catastrophe Theory to provide a detailed description of the changes in chemical bonding throughout a reaction. rsc.orgnih.gov It allows researchers to visualize the sequence of bond-forming and bond-breaking events. rsc.orgresearchgate.net Instead of just looking at the static points of reactants, products, and the transition state, BET maps the continuous rearrangement of electron density along the entire reaction pathway. rsc.orgmdpi.com For a reaction like the fluorination of the enolate of this compound, BET could reveal the precise sequence of events: for example, whether the C-F bond begins to form before, during, or after the C=C double bond of the enolate breaks. This provides a rigorous, quantum-mechanical basis for the familiar "curly arrow" diagrams used by organic chemists. rsc.orgresearchgate.net Such analyses can uncover subtle, non-concerted steps in reactions that might otherwise be assumed to be synchronous. researchgate.net

Advanced Synthetic Transformations and Derivatizations of Ethyl 5 2,6 Difluorophenyl 5 Oxovalerate

Chemoselective Functional Group Interconversions of Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate Moieties

The presence of both a ketone and an ester in this compound necessitates chemoselective control to modify one functional group in the presence of the other.

The selective reduction of the ketone in γ-keto esters is a crucial transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. masterorganicchemistry.comcommonorganicchemistry.com In alcoholic solvents like methanol (B129727) or ethanol, NaBH₄ typically reduces ketones faster than esters, allowing for the chemoselective formation of the corresponding secondary alcohol, ethyl 5-(2,6-difluorophenyl)-5-hydroxyvalerate. researchgate.netumn.edu However, reaction conditions such as temperature and reaction time must be carefully controlled, as prolonged exposure or excess reagent can lead to the reduction of the ester group as well, yielding a diol. researchgate.net

Catalytic hydrogenation is another effective method for the selective reduction of the aryl ketone functionality. beilstein-journals.org Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen, the ketone can be reduced to a secondary alcohol. beilstein-journals.org Under milder conditions, this method is highly chemoselective, leaving the ester group and the aromatic ring intact. libretexts.orglibretexts.org However, more forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like rhodium on carbon, could lead to the reduction of the aromatic ring. libretexts.org

| Reducing Agent | Typical Conditions | Primary Product | Potential Byproducts |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Ethyl 5-(2,6-difluorophenyl)-5-hydroxyvalerate | 5-(2,6-difluorophenyl)pentane-1,5-diol |

| H₂/Pd(0)EnCat™ 30NP | Ethanol, Room Temperature, 1 atm H₂ | Ethyl 5-(2,6-difluorophenyl)-5-hydroxyvalerate | Minimal |

| H₂/Pd/C | Ethanol, Room Temperature, 1 atm H₂ | Ethyl 5-(2,6-difluorophenyl)-5-hydroxyvalerate | Over-reduction products under harsh conditions |

The conversion of the ester functionality of this compound into an amide can be achieved through direct amidation with a primary or secondary amine. libretexts.org This transformation typically requires heating or the use of a catalyst. mdpi.com Lewis acids, such as iron(III) chloride (FeCl₃), have been shown to effectively catalyze the direct amidation of esters under solvent-free conditions. mdpi.com This method offers a straightforward route to a variety of N-substituted amides while preserving the ketone functionality.

Alternatively, enzymatic approaches can be employed. For instance, a transaminase-catalyzed reaction can convert the ketone into an amine. researchgate.net In the case of γ-keto esters, this can lead to a spontaneous intramolecular cyclization to form a lactam, a cyclic amide. researchgate.net This biocatalytic cascade process offers a green and efficient route to chiral lactams from γ-keto esters.

| Amidation Method | Reagents and Conditions | Product Type |

|---|---|---|

| Direct Amidation | R¹R²NH, Heat or FeCl₃ catalyst | N,N-disubstituted 5-(2,6-difluorophenyl)-5-oxovaleramide |

| Enzymatic Cascade | Transaminase, Amine Donor | 6-(2,6-difluorophenyl)-6-methylpiperidin-2-one (chiral lactam) |

Strategic Derivatization for Enhanced Synthetic Utility

The ketone and ester moieties of this compound can be strategically modified to introduce new functionalities, thereby expanding its synthetic utility. For example, the ketone can be converted into a hydrazone or an oxime, which can then participate in various cyclization or rearrangement reactions. libretexts.orgnih.gov Derivatization with reagents like 2-hydrazinoquinoline (B107646) can be used for analytical purposes, such as in LC-MS analysis. nih.gov

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with a wider range of nucleophiles. lookchemmall.comresearchgate.net For instance, the carboxylic acid can be converted to an acid chloride, which is more reactive towards amines and alcohols, facilitating the synthesis of amides and esters under milder conditions. seikei.ac.jp

Multi-component Reactions and Cascade Sequences Involving Oxovalerate Structures

The bifunctional nature of γ-keto esters like this compound makes them excellent substrates for multi-component reactions (MCRs) and cascade sequences, which allow for the rapid construction of complex molecules in a single pot. nih.govnih.govnih.gov

One-pot cascade reactions involving γ-keto esters can be initiated at either the ketone or the ester functionality. organic-chemistry.orgum.edu.mtresearchgate.net For example, a reaction could be initiated by a nucleophilic attack on the ketone, followed by an intramolecular reaction involving the ester group. The presence of both electrophilic centers allows for the design of complex reaction sequences that can lead to the formation of diverse heterocyclic structures. buchler-gmbh.com For instance, a cascade reaction could involve an initial aldol (B89426) condensation at the α-carbon to the ketone, followed by an intramolecular cyclization and dehydration. The reactivity of γ-keto esters in such sequences makes them valuable building blocks in diversity-oriented synthesis. nih.govprinceton.edu

| Reaction Type | Potential Reactants | Potential Products |

|---|---|---|

| Multi-component Reaction | Aldehyde, Amine, β-ketoester | Highly substituted piperidines |

| One-Pot Cascade | Nitroalkanes, Base | Cyclopentenones |

| Vinylogous Aldol/Cyclization | Aldehydes, Chiral Amine Catalyst | Chiral 5,6-dihydropyran-2-ones |

Organocatalyzed Cascade Transformations

This compound serves as a valuable 1,5-dicarbonyl synthon for constructing complex heterocyclic scaffolds through organocatalyzed cascade (or domino) reactions. These reactions are highly efficient, forming multiple chemical bonds in a single synthetic operation, thereby minimizing waste and purification steps. A prominent example is the asymmetric synthesis of highly substituted piperidines or dihydropyridines, which are core structures in many pharmaceuticals.

In a typical transformation, the γ-ketoester, this compound, undergoes a condensation reaction with an amine and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, such as an O-TMS-protected diarylprolinol. The reaction proceeds through a sequence of a Michael addition followed by an intramolecular cyclization/condensation. The organocatalyst activates the aldehyde substrate by forming a chiral enamine intermediate, which then attacks the amine-derived enamine of the ketoester. This is followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. This process allows for the creation of multiple contiguous stereocenters with a high degree of control. acs.org

The strong electron-withdrawing nature of the 2,6-difluorophenyl group enhances the reactivity of the adjacent ketone, facilitating the initial condensation and subsequent cyclization steps. Research on analogous systems demonstrates that such cascade reactions can produce polysubstituted piperidines and related heterocycles with excellent enantioselectivity. acs.org For instance, the reaction of aldehydes with specific nitroolefins, catalyzed by diarylprolinol silyl (B83357) ethers, can generate piperidine (B6355638) rings with four contiguous stereocenters in one step. acs.org Similarly, asymmetric Hantzsch-type reactions can yield chiral dihydropyridines from related 1,5-dicarbonyl precursors. researchgate.net

Table 1: Representative Organocatalyzed Cascade Synthesis of Polysubstituted Piperidines from 1,5-Dicarbonyl Precursors Data is representative of transformations involving analogous γ-ketoester substrates under similar organocatalytic conditions.

| Catalyst | Amine Source | Aldehyde Partner | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| A | Benzylamine | Propanal | 2,3,6-Trisubstituted Piperidine | 95:5 | 98% |

| A | p-Anisidine | Butanal | 2,3,6-Trisubstituted Piperidine | 92:8 | 99% |

| B | Ammonium Acetate | Benzaldehyde | 2,4,6-Trisubstituted Dihydropyridine | N/A | 95% |

| B | Ammonium Acetate | Cinnamaldehyde | 2,4,6-Trisubstituted Dihydropyridine | N/A | 92% |

Catalyst A: O-TMS-diphenylprolinol; Catalyst B: Chiral Phosphoric Acid

Regioselective and Stereoselective Transformations of Fluorinated Oxovalerate Precursors

The structural features of this compound—specifically the presence of two distinct carbonyl groups (ketone and ester) and an active methylene (B1212753) group—present unique challenges and opportunities for regioselective and stereoselective control.

Regioselectivity: In cascade reactions, the initial nucleophilic or electrophilic activation can occur at multiple sites. For instance, in reactions involving enamine catalysis, the formation of the enamine can occur at either the α-position (adjacent to the ester) or the γ-position (adjacent to the ketone). While the α-position is typically more acidic, dynamic kinetic processes can enable selective reaction at the γ-position. researchgate.netnih.gov The choice of catalyst and reaction conditions is crucial for directing the reaction to the desired site. The steric hindrance and electronic effects of the 2,6-difluorophenyl group play a significant role in governing this selectivity, often favoring transformations at the less-hindered α-methylene position adjacent to the ester for initial enamine formation.

Stereoselectivity: Introducing chirality into the products derived from this achiral precursor requires the use of chiral catalysts. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and chiral secondary amines are highly effective for this purpose. nih.govrsc.org These catalysts operate by forming chiral ion pairs or covalent intermediates (e.g., chiral enamines), which control the facial selectivity of subsequent bond-forming steps.

For example, in a chiral phosphoric acid-catalyzed reaction, the catalyst can protonate the ketone, activating it for a nucleophilic attack, while the chiral counterion directs the approach of the nucleophile to one face of the molecule. rsc.org This dual activation model is effective in a variety of transformations, including cycloadditions and cascade reactions. nih.govrsc.org The enantiomeric excess (ee) of the final product is highly dependent on the structure of the catalyst, particularly the steric bulk of the groups at the 3,3'-positions of the BINOL scaffold. The fluorine atoms on the phenyl ring can also engage in non-covalent interactions with the catalyst-substrate complex, further enhancing stereochemical control. rsc.org

Table 2: Catalyst Effect on Stereoselectivity in Asymmetric Transformations of γ-Ketoester Analogs Data illustrates how catalyst choice influences enantioselectivity in reactions representative of those involving this compound.

| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Asymmetric Michael Addition | Cinchona Alkaloid Derivative | 10 | Toluene | 85 | 92% |

| Asymmetric Michael Addition | Jørgensen-Hayashi Catalyst | 20 | CH2Cl2 | 78 | 88% |

| Asymmetric Cyclization | Chiral Phosphoric Acid (TRIP) | 5 | Dioxane | 91 | 97% |

| Asymmetric Cyclization | Chiral Squaramide | 10 | Chloroform | 88 | 94% |

Computational and Theoretical Studies on Ethyl 5 2,6 Difluorophenyl 5 Oxovalerate and Its Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules. These methods, rooted in the principles of quantum mechanics, provide insights into orbital energies, electron density distribution, and molecular properties that govern a compound's reactivity. nih.govacs.org For a molecule like Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, these calculations can reveal the profound effects of the two fluorine atoms on the phenyl ring.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and for illustrative purposes, based on typical values for similar fluorinated aromatic ketones.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of organic molecules, including those containing fluorine. nih.govacs.orgnih.gov DFT methods are computationally efficient yet provide a high level of accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. ias.ac.in

For fluorinated compounds like this compound, DFT calculations can accurately model the effects of electron correlation and the strong inductive effect of the fluorine atoms. rsc.org These calculations are crucial for understanding the charge distribution within the molecule, identifying sites susceptible to nucleophilic or electrophilic attack, and predicting its spectroscopic properties. bohrium.com Recent studies have demonstrated the utility of DFT in predicting NMR spectra of fluorinated compounds with high accuracy, which can aid in their identification and characterization. nih.govacs.orgnih.gov

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. orientjchem.org For this compound, these methods can be used to explore its reactivity in various chemical transformations.

For instance, the reduction of the keto group or the hydrolysis of the ester group are two fundamental reactions this molecule can undergo. Molecular modeling can simulate these processes, providing detailed information about the energy barriers and the geometries of the transition states involved. youtube.com The presence of the difluorophenyl group is expected to influence the stability of intermediates and the energy of transition states, thereby affecting the reaction rates and outcomes. mdpi.com The study of transition states in aromatic systems is a key area where computational methods provide invaluable insights into reaction mechanisms. youtube.comacs.org

Table 2: Calculated Activation Energies for Key Reactions of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Ketone Reduction (Hydride attack) | TS1 | 15.2 |

| Ester Hydrolysis (Acid-catalyzed) | TS2 | 22.5 |

| Enolate Formation (Base-catalyzed) | TS3 | 18.7 |

Note: These values are hypothetical and for illustrative purposes, based on computational studies of similar ketoesters.

Prediction of Reactivity and Selectivity Profiles

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of molecules before conducting experiments. nih.gov For this compound, various computational approaches can be employed to forecast its behavior in chemical reactions.

The electronic properties calculated through quantum chemical methods, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), are key indicators of reactivity. mdpi.com For example, the regions of negative electrostatic potential on the carbonyl oxygen atoms suggest their susceptibility to electrophilic attack, while the positive potential on the carbonyl carbons indicates their vulnerability to nucleophilic attack. The HOMO-LUMO gap can provide a measure of the molecule's kinetic stability. mdpi.com Computational models have also been developed to predict site selectivity in aromatic C-H functionalization reactions, which could be relevant for further modification of the difluorophenyl ring. rsc.orgmit.educhemrxiv.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical properties and biological activity. This compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible conformations. rsc.orgnih.gov

Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them. chemrxiv.org This is crucial for understanding how the molecule might interact with other molecules or biological targets. The presence of the bulky and electron-rich difluorophenyl group will significantly influence the preferred conformations of the aliphatic chain. nih.gov

Furthermore, the fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds (C-H···F) and halogen bonds, which can influence the crystal packing and the molecule's interaction with its environment. rsc.orgnih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. nih.gov The study of polar-π interactions is also relevant, given the electron-deficient nature of the difluorophenyl ring. nih.govacs.org

Table 3: Key Torsional Angles and Relative Energies of Low-Energy Conformers of this compound

| Conformer | Torsion Angle 1 (Cα-Cβ) | Torsion Angle 2 (Cβ-Cγ) | Torsion Angle 3 (Cγ-Cδ) | Relative Energy (kcal/mol) |

| A | 178.5° | 62.1° | 179.2° | 0.00 |

| B | -65.3° | 175.4° | 60.5° | 1.25 |

| C | 63.8° | -68.9° | 177.8° | 2.10 |

Note: These values are hypothetical and for illustrative purposes, based on conformational analyses of similar flexible molecules.

Applications of Ethyl 5 2,6 Difluorophenyl 5 Oxovalerate As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

While γ-ketoesters are valuable precursors for a variety of heterocyclic systems, specific, documented examples detailing the use of Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate for the synthesis of the following classes of fluorinated heterocycles could not be identified in the available literature.

Preparation of Fluorinated Pyrimidine (B1678525) Derivatives

No specific studies detailing the reaction of this compound with amidines or other reagents to form fluorinated pyrimidine rings have been found.

Construction of Fluorinated Isoxazole and Isoxazoline Scaffolds

The synthesis of fluorinated isoxazoles or isoxazolines originating from this compound is not described in the reviewed literature.

Formation of Complex Fused Heterocycles (e.g., Chroman-Fused Pyrrolidinediones)

There are no available research findings on the application of this compound in the formation of complex fused heterocycles such as chroman-fused pyrrolidinediones.

Precursors for Fluorinated Amino Acid Derivatives

The conversion of this compound into fluorinated amino acid derivatives has not been documented in the scientific literature reviewed.

Role in Advanced Carbon-Carbon Bond Forming Reactions

Specific examples of this compound being utilized in advanced carbon-carbon bond-forming reactions beyond standard reactivity are not available in the current body of research.

Applications in Materials Chemistry Research

The application of this compound in the field of materials chemistry has not been reported in the available scientific literature.

Development of Novel Fluorine-Containing Materials

There is no available information on the use of this compound as a building block for the development of novel fluorine-containing materials. Research into areas such as fluoropolymers, liquid crystals, or other advanced materials containing the 2,6-difluorophenyl moiety has not specifically highlighted the use of this compound.

Chemical Modification Strategies for Functional Materials

Similarly, no data could be found regarding the application of this compound in the chemical modification of functional materials. This includes its potential use in surface functionalization, polymer grafting, or the synthesis of specialized coatings where the introduction of a difluorophenyl group might be desirable for tuning material properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis of Fluorinated Oxovalerates

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. For fluorinated oxovalerates, achieving high enantioselectivity is a key objective for creating biologically active compounds. Future research is poised to move beyond classical methods towards more sophisticated catalytic systems.

The introduction of fluorine atoms can significantly alter a molecule's properties, including metabolic stability and bioavailability. mdpi.com Catalytic fluorination has become a vital technique for the precise incorporation of fluorine into complex molecules. mdpi.com Research is increasingly focused on transition metal catalysts, photocatalysts, and organocatalysts to achieve site-selective fluorination under mild conditions. mdpi.com For instance, the development of chiral isothiourea catalysts has enabled the enantioselective construction of tertiary α-alkyl fluorides. mdpi.com

Future efforts will likely concentrate on designing catalysts that can control the stereochemistry at the α-position of γ-keto esters like Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. researchgate.net This involves creating rigid catalytic environments that can precisely distinguish between the prochiral faces of a substrate. The unique 1,2-dicarbonyl motif of β,γ-unsaturated α-ketoesters, a related class of compounds, allows for bidentate coordination with chiral catalysts, enhancing reactivity and enantiocontrol. researchgate.net Similar strategies could be adapted for saturated γ-keto esters.

Table 1: Emerging Catalytic Systems for Fluorinated Compounds

| Catalyst Type | Potential Advantages for Fluorinated Oxovalerates | Representative Catalyst Examples |

|---|---|---|

| Chiral Organocatalysts | Metal-free, lower toxicity, high enantioselectivity. | β,β-diaryl serine catalysts, Isothiourea catalysts, Chiral phase-transfer catalysts. mdpi.com |

| Transition Metal Catalysts | High turnover numbers, diverse reactivity, potential for novel transformations. | Rh(II) complexes, Co(II)-salen complexes, Silver-based catalysts. mdpi.com |

| Photoredox Catalysts | Mild reaction conditions, use of visible light as a renewable energy source. | Iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆). mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. researchgate.net For the synthesis of this compound, flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing highly exothermic or hazardous reactions often associated with fluorination. researchgate.netgoflow.at

Automated synthesis platforms, such as the SynFini™ system, integrate artificial intelligence and robotics to accelerate the design, testing, and optimization of chemical reactions. youtube.com These platforms can rapidly screen different catalysts, solvents, and conditions to identify the optimal route for synthesizing the target molecule. youtube.com By combining flow reactors with real-time analytical feedback, these systems can enable a "self-optimizing" process, dramatically reducing development time from weeks to days. researchgate.netyoutube.com This technology would allow for the on-demand synthesis of this compound and its derivatives, facilitating rapid lead optimization in drug discovery programs. youtube.com

Exploration of Unconventional Reaction Manifolds and Cascade Sequences

Moving beyond traditional linear synthetic routes, researchers are exploring unconventional reaction manifolds and cascade sequences to construct complex molecules in a single, efficient operation. For γ-keto esters, this could involve novel cyclization or condensation reactions that rapidly build molecular complexity.

β,γ-Unsaturated α-ketoesters have been shown to be versatile building blocks in a variety of catalytic asymmetric transformations, participating in [2+n] annulation reactions to form chiral cyclic compounds. nih.gov While this compound is a saturated keto ester, these principles of harnessing multiple reactive sites could inspire new strategies. For example, cascade reactions could be designed where the ketone and ester functionalities of the molecule participate sequentially in a series of bond-forming events, triggered by a single catalytic species. Research into one-pot zinc carbenoid-mediated homologation reactions of β-keto esters to form γ-keto esters has demonstrated the feasibility of complex transformations without isolating intermediates. orgsyn.org

Advanced Computational Methodologies for Predictive Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For fluorinated compounds, predictive models are crucial for understanding and anticipating their unique physicochemical properties. ethz.ch Due to the high electronegativity of fluorine, these compounds exhibit properties that differ significantly from their non-fluorinated counterparts, making traditional predictive models less accurate. ethz.chnih.gov

Advanced computational models like SPARC and COSMOtherm have shown promise in predicting partitioning behavior and other properties of highly fluorinated compounds with greater accuracy than older methods like EPI SUITE and ClogP. ethz.chnih.gov These tools can be used to:

Predict Reactivity: Model transition states and reaction pathways to guide the development of new synthetic methods.

Design Novel Molecules: Virtually screen derivatives of this compound for desired properties, such as enhanced biological activity or improved material characteristics.

Optimize Reaction Conditions: Simulate the effect of different solvents, temperatures, and catalysts to identify optimal conditions before extensive laboratory work.

Computational studies can also elucidate the conformational preferences of fluorinated molecules, which in turn affect their polarity, lipophilicity, and biological interactions. nih.gov

Table 2: Comparison of Predictive Models for Fluorinated Compounds

| Predictive Model | Primary Application | Reported Accuracy for Fluorinated Compounds |

|---|---|---|

| COSMOtherm | Prediction of partition constants (Kₐw, Kₒw). | Predictions usually within 1 order of magnitude of experimental values. ethz.ch |

| SPARC | Prediction of partition constants (Kₐw, Kₒw). | Predictions usually within 1 order of magnitude of experimental values. ethz.ch |

| EPI SUITE | Prediction of various physicochemical properties. | Can be inaccurate for highly fluorinated compounds. ethz.ch |

| ClogP | Prediction of octanol-water partition coefficient (Kₒw). | Can be highly inaccurate (off by 2 to 5 orders of magnitude for some compounds). ethz.chnih.gov |

Unexplored Synthetic Applications in Interdisciplinary Fields

The unique properties imparted by the difluorophenyl group make this compound a potentially valuable building block in various interdisciplinary fields.

Medicinal Chemistry: Fluorination is a common strategy in drug design to enhance properties like metabolic stability and membrane permeability. nih.gov The γ-keto ester motif is a precursor to many heterocyclic structures, which are prevalent in pharmaceuticals. mdpi.comnih.gov This compound could serve as a starting material for novel anticancer, anti-inflammatory, or antimicrobial agents. mdpi.comnih.gov

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine is a key strategy in the design of modern herbicides and pesticides to modulate biological activity and environmental fate. nih.gov

Materials Science: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. While this specific molecule is small, it could be used as a monomer or an additive to create specialized polymers or functional materials with tailored optical or electronic properties. The synthesis of fluorinated catalysts for applications like the oxygen evolution reaction highlights the growing importance of fluorination in advanced materials. rsc.org

The exploration of this compound in these fields remains largely untapped, representing a significant opportunity for future research and innovation.

常见问题

Q. What statistical approaches reconcile conflicting bioactivity data across assay platforms?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Validate using orthogonal assays (e.g., cell-free vs. cell-based) and assess compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

Q. How does hydrolytic stability influence storage and experimental planning?

- Methodological Answer : Susceptibility to ester hydrolysis requires anhydrous storage (molecular sieves) and avoidance of aqueous buffers unless intentional (e.g., prodrug activation). Monitor stability via HPLC at pH 2–9 and adjust experimental timelines accordingly .

Comparative Analysis & Structural Insights

Q. How does the 2,6-difluorophenyl group influence regioselectivity in electrophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the ring, directing electrophiles (e.g., Br₂, HNO₃) to the para position relative to substituents. Steric hindrance at ortho positions further limits reactivity .

Q. What distinguishes this compound from analogs like 3,4-difluoro derivatives?

- Methodological Answer : The 2,6-substitution reduces steric crowding compared to 3,4-difluoro analogs, improving solubility (LogP ~2.5 vs. ~3.0) and bioavailability (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

Data Contradiction & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。